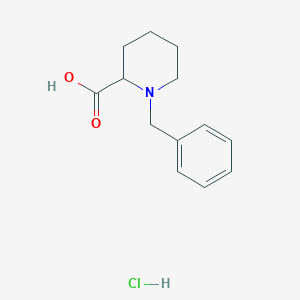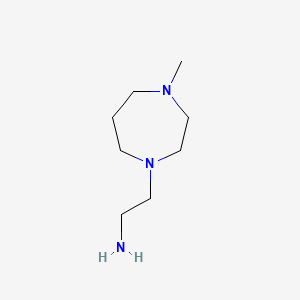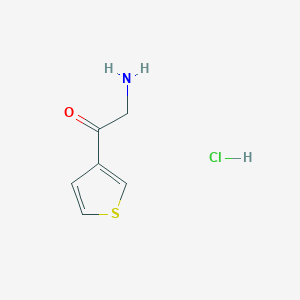
N,N-Dimethylisoquinoline-5-sulfonamide
Overview
Description
N,N-Dimethylisoquinoline-5-sulfonamide (DMIS) is an organic compound that is used in a wide range of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- A study by Dixit et al. (2010) explored the synthesis of a compound related to N,N-Dimethylisoquinoline-5-sulfonamide, which showed increased antimicrobial and antifungal activities compared to its parent compounds.
Synthesis of Novel Derivatives
- Yavari, Nematpour, and Askarian-Amiri (2014) achieved the synthesis of a novel class of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives, highlighting the chemical versatility of related compounds (Yavari, Nematpour, & Askarian-Amiri, 2014).
Effects on Cytotoxic T Lymphocyte-Mediated Lysis
- Research by Juszczak and Russell (1989) investigated the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte-mediated lysis, suggesting their potential role in modulating immune responses.
Vasodilatory Activity
- A study by Morikawa, Sone, & Asano (1989) synthesized N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which exhibited significant vasodilatory activity.
Synthetic Applications in Drug Analog Development
- Bunce, Cain, and Cooper (2012) discussed the synthesis of tetrahydroisoquinolines, a key structural element in various therapeutic agents, demonstrating the importance of isoquinoline scaffolds in drug development (Bunce, Cain, & Cooper, 2012).
Inhibitory Effects on Enzymes Related to Alzheimer’s Disease
- Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing potential as inhibitors of enzymes related to Alzheimer’s disease (Abbasi et al., 2018).
Antiviral Activity
- The synthesis and antiviral activity of certain sulfonamide derivatives were explored by Selvakumar, Gujjar, Subbiah, & Elango (2018), indicating their effectiveness against specific viruses.
Mechanism of Action
Target of Action
N,N-Dimethylisoquinoline-5-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, electrolyte regulation, and folic acid synthesis .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . By inhibiting this cycle, they prevent the synthesis of folic acid, a vital component for bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting this pathway, the compound disrupts the production of nucleotides required for DNA and RNA synthesis in bacteria, leading to their inability to proliferate .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of essential components for bacterial DNA and RNA, thereby inhibiting their proliferation .
Safety and Hazards
Future Directions
As for future directions, while specific information for “N,N-Dimethylisoquinoline-5-sulfonamide” is not available, sulfonamides in general have been used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They also show inhibitory activity against some fungi and protozoa .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylisoquinoline-5-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which can influence its biochemical activity . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic shifts . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound has been found to inhibit certain sulfonamide-sensitive enzymes by binding to their active sites and preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound can be metabolized by sulfonamide-metabolizing enzymes, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
properties
IUPAC Name |
N,N-dimethylisoquinoline-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHJXMWWAQWJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521005 | |
| Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84468-22-4 | |
| Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylisoquinoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)




![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)